3-(4-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole
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Overview
Description
3-(4-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole is a complex organic compound with the molecular formula C20H26N4O3 and a molecular weight of 370.453 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole involves multiple steps, typically starting with the preparation of the intermediate compounds. The process includes the formation of the piperidine and benzoxazole rings, followed by their coupling through a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its interactions with various biological molecules can provide insights into cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and performance.
Mechanism of Action
The mechanism of action of 3-(4-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound is used as a precursor to high-performance polymers like PEEK.
Glutathione: An antioxidant with various biological roles, including detoxification and immune support.
Uniqueness
3-(4-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole is unique due to its complex structure, which allows for diverse chemical reactions and interactions with biological molecules
Properties
IUPAC Name |
[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-13-14(2)21-12-22-19(13)26-11-15-7-9-24(10-8-15)20(25)18-16-5-3-4-6-17(16)27-23-18/h12,15H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRRHJQUKPVCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=NOC4=C3CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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